Cas no 804519-36-6 (2-amino-4-ethyl-1H-pyrrole-3-carbonitrile)

2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound featuring a pyrrole core substituted with an amino group, an ethyl group, and a nitrile functionality. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both amino and nitrile groups allows for further functionalization, enabling its use in constructing complex heterocyclic frameworks. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in research and industrial applications. The compound’s well-defined reactivity profile supports its role in the synthesis of novel derivatives with potential therapeutic or agrochemical relevance.
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile structure
804519-36-6 structure
Product name:2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
CAS No:804519-36-6
MF:C7H9N3
MW:135.166
CID:3235699
PubChem ID:23112805

2-amino-4-ethyl-1H-pyrrole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-PYRROLE-3-CARBONITRILE, 2-AMINO-4-ETHYL-
    • 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
    • SCHEMBL3024073
    • EN300-1296707
    • 804519-36-6
    • Inchi: InChI=1S/C7H9N3/c1-2-5-4-10-7(9)6(5)3-8/h4,10H,2,9H2,1H3
    • InChI Key: XJZFYLQPGMMHMC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 135.079647300Da
  • Monoisotopic Mass: 135.079647300Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 65.6Ų

2-amino-4-ethyl-1H-pyrrole-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1296707-0.1g
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
804519-36-6
0.1g
$829.0 2023-05-23
Enamine
EN300-1296707-1.0g
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
804519-36-6
1g
$943.0 2023-05-23
Enamine
EN300-1296707-5.0g
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
804519-36-6
5g
$2732.0 2023-05-23
Enamine
EN300-1296707-0.05g
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
804519-36-6
0.05g
$792.0 2023-05-23
Enamine
EN300-1296707-100mg
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
804519-36-6
100mg
$829.0 2023-09-30
Enamine
EN300-1296707-1000mg
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
804519-36-6
1000mg
$943.0 2023-09-30
Enamine
EN300-1296707-0.25g
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
804519-36-6
0.25g
$867.0 2023-05-23
Enamine
EN300-1296707-2.5g
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
804519-36-6
2.5g
$1848.0 2023-05-23
Enamine
EN300-1296707-10000mg
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
804519-36-6
10000mg
$4052.0 2023-09-30
Enamine
EN300-1296707-500mg
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
804519-36-6
500mg
$905.0 2023-09-30

Additional information on 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile

Comprehensive Overview of 2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile (CAS No. 804519-36-6): Properties, Applications, and Industry Insights

2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile (CAS No. 804519-36-6) is a specialized organic compound belonging to the pyrrole derivative family. With its unique molecular structure featuring an amino group and a nitrile functionality, this compound has garnered significant attention in pharmaceutical research, agrochemical development, and material science. The growing demand for heterocyclic building blocks in drug discovery has positioned this molecule as a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas.

Recent advancements in medicinal chemistry have highlighted the importance of pyrrole derivatives like 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile in developing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential applications for cancer therapeutics, as evidenced by numerous patent filings exploring its use in small molecule drug development. The compound's electron-rich aromatic system makes it an excellent candidate for designing molecules with improved binding affinity and selectivity.

From a synthetic chemistry perspective, 804519-36-6 serves as a versatile precursor for constructing more complex nitrogen-containing heterocycles. Its carbonitrile group offers multiple transformation possibilities through reactions such as hydrolysis, reduction, or cyclization. Many pharmaceutical companies are investigating this compound's utility in creating next-generation antibiotics to address the global challenge of antimicrobial resistance (AMR), a hot topic in current medical research.

The material science community has also explored applications of 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile in developing organic semiconductors and conductive polymers. Its ability to participate in π-stacking interactions and form stable coordination complexes with metals makes it promising for optoelectronic devices. With the rising demand for flexible electronics and organic photovoltaics, this compound's role in advanced materials continues to expand.

Quality control and analytical characterization of CAS 804519-36-6 typically involve advanced techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. Manufacturers emphasize strict control over impurity profiles to meet the stringent requirements of pharmaceutical applications. The compound's stability under various storage conditions is another critical factor being investigated by formulation scientists working on drug delivery systems.

Environmental and safety considerations for 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile production have gained prominence in recent years. The industry is moving toward green chemistry principles, exploring more sustainable synthetic routes with reduced environmental footprint. This aligns with growing regulatory pressures and consumer demand for eco-friendly chemical processes, particularly in the European and North American markets.

Market analysts project steady growth for pyrrole derivatives like 804519-36-6, driven by expanding applications in biopharmaceuticals and functional materials. The compound's commercial availability from multiple chemical suppliers has improved in recent years, though quality variations between manufacturers remain a concern for end-users. Proper supply chain management and technical support have become key differentiators in this competitive market segment.

Future research directions for 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile may explore its potential in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs), two rapidly evolving areas in drug discovery. Its structural features make it suitable for developing targeted protein degraders, a novel therapeutic approach gaining traction in oncology and neurodegenerative disease research. As synthetic methodologies advance, we anticipate seeing more innovative applications emerge for this versatile chemical building block.

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